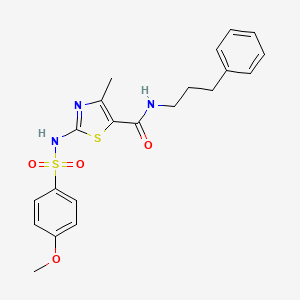

2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide

Description

2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-15-19(20(25)22-14-6-9-16-7-4-3-5-8-16)29-21(23-15)24-30(26,27)18-12-10-17(28-2)11-13-18/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPHPFJALJZPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors under specific conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base.

Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can target the carbonyl group in the amide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antibacterial and antifungal agent.

Medicine: Research has indicated its potential as an anti-inflammatory and antitumor agent.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters

- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a sulfonamide group and a thiazole ring makes it a versatile compound for various applications .

Biological Activity

The compound 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide (CAS Number: 941879-52-3) is a thiazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C21H23N3O4S2

- Molecular Weight : 433.55 g/mol

This compound features a thiazole ring, a sulfonamide group, and a methoxybenzene moiety, contributing to its biological activity.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study on related compounds within the thiazole family demonstrated that they can effectively inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

Key Findings :

- In Vitro Studies : The compound was tested against various cancer cell lines, showing potent cytotoxicity comparable to FDA-approved antitubulin drugs. It effectively inhibited the growth of both parental and multidrug-resistant (MDR) cancer cells .

- Mechanism of Action : The compound targets the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division . This mechanism is particularly relevant for overcoming drug resistance often seen in cancer therapies.

Anti-inflammatory Activity

In addition to its anticancer effects, thiazole derivatives have been reported to possess anti-inflammatory properties. A related study indicated that certain thiazole compounds demonstrated significant anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Research Insights :

- Toxicity Evaluation : Toxicity studies showed that these compounds had a favorable safety profile, with no significant adverse effects reported at therapeutic doses .

Case Studies and Research Findings

Q & A

Basic: What are the standard methodologies for synthesizing 2-(4-methoxybenzenesulfonamido)-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

- Thiazole ring formation : Condensation of 4-methylthiazole-5-carboxylic acid derivatives with 3-phenylpropylamine under reflux in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Sulfonamidation : Reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the final product.

Characterization : Confirmed via H/C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to verify functional groups .

Basic: What biological activities have been reported for this compound, and how are they assessed?

Preliminary studies suggest antimicrobial and anticancer potential . Methodologies include:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values, with comparisons to cisplatin as a positive control .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ELISA-based methods) to identify molecular targets .

Advanced: How can researchers optimize the synthesis yield while minimizing side reactions?

Design of Experiments (DoE) and ultrasound-assisted synthesis are effective:

- DoE : Use factorial designs to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 3 factorial design can identify optimal reflux conditions (e.g., 80°C in DMF) .

- Ultrasound methods : Enhance reaction rates by 30–50% compared to traditional heating, reducing side products like hydrolyzed sulfonamides .

- In-line monitoring : Employ TLC or HPLC to track intermediates and terminate reactions at peak conversion .

Advanced: How should contradictions in reported biological activity data be resolved?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies:

- Comparative studies : Test the compound alongside structurally similar derivatives (e.g., 4-methoxyphenylthiazole analogs) under identical conditions to isolate functional group contributions .

- Dose-response validation : Repeat assays across multiple laboratories using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Mechanistic follow-up : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR, resolving discrepancies between in vitro and in silico data .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Focus on modular substitutions and bioisosteric replacements :

- Thiazole modifications : Replace the 4-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on bioactivity .

- Sulfonamide variations : Substitute the 4-methoxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance metabolic stability .

- Propyl linker optimization : Test shorter (e.g., ethyl) or aromatic (e.g., benzyl) linkers to evaluate flexibility and hydrophobic interactions .

Basic: What are the methodological challenges in resolving its crystal structure?

Crystallization difficulties arise from flexible side chains and low solubility :

- Co-crystallization agents : Use small molecules (e.g., acetic acid) to stabilize the crystal lattice .

- X-ray diffraction : Collect high-resolution data (≤1.0 Å) with synchrotron radiation to resolve overlapping electron densities in the thiazole-sulfonamide region .

Advanced: How can researchers improve its aqueous solubility for in vivo studies?

- Salt formation : React with hydrochloric acid or sodium hydroxide to generate hydrochloride or sodium salts .

- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles (size: 100–200 nm) to enhance bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, cleaved in vivo by esterases .

Basic: What analytical methods ensure purity and stability during storage?

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%) .

- Stability studies : Store lyophilized samples at −80°C and monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.